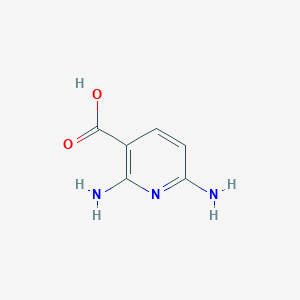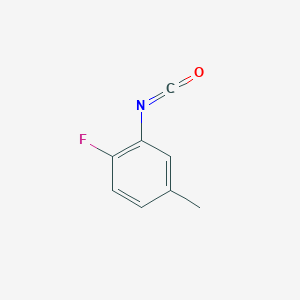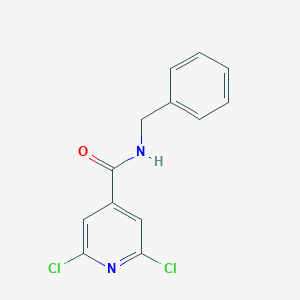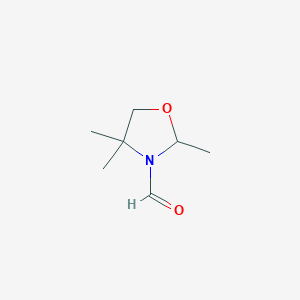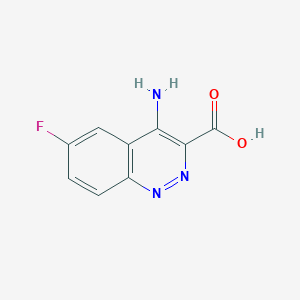
(1S,2S)-1-azaniumyl-2-ethenylcyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S)-1-azaniumyl-2-ethenylcyclopropane-1-carboxylate, commonly known as ACEPC, is a cyclopropane-containing amino acid derivative. It has gained attention in the scientific community due to its potential applications in drug development and as a building block for the synthesis of novel compounds.
科学研究应用
ACEPC has been studied for its potential as a drug candidate for a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been used as a building block for the synthesis of novel compounds with potential therapeutic applications. Additionally, ACEPC has been studied for its use in materials science, such as in the development of new polymers and coatings.
作用机制
The mechanism of action of ACEPC is not fully understood, but it is believed to interact with cellular proteins and enzymes. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. ACEPC has also been shown to inhibit the growth of cancer cells in vitro, although the exact mechanism of this effect is not yet known.
Biochemical and Physiological Effects:
ACEPC has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, in the brain. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of diseases such as Alzheimer's and Parkinson's. Additionally, ACEPC has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of ACEPC is its high enantiomeric purity, which makes it useful for the study of chiral compounds and their interactions with biological systems. Additionally, ACEPC is relatively easy to synthesize and can be produced in large quantities. However, one limitation of ACEPC is its limited solubility in aqueous solutions, which may make it difficult to study its interactions with biological systems in vitro.
未来方向
There are many potential future directions for the study of ACEPC. One area of research could be the development of new drug candidates based on the structure of ACEPC. Additionally, ACEPC could be used as a building block for the synthesis of novel compounds with potential therapeutic applications. Further research could also be done to better understand the mechanism of action of ACEPC and its interactions with cellular proteins and enzymes. Finally, research could be done to improve the solubility of ACEPC in aqueous solutions, which would make it easier to study its interactions with biological systems in vitro.
In conclusion, ACEPC is a cyclopropane-containing amino acid derivative that has potential applications in drug development and as a building block for the synthesis of novel compounds. Its high enantiomeric purity, ease of synthesis, and unique structure make it an interesting compound for scientific research. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
ACEPC can be synthesized using a variety of methods, including asymmetric synthesis and ring-closing metathesis. Asymmetric synthesis involves the use of chiral reagents and catalysts to selectively form one enantiomer of the compound. Ring-closing metathesis involves the use of a catalyst to form the cyclopropane ring from a diene and an alkene. Both methods have been successfully used to synthesize ACEPC with high yields and high enantiomeric purity.
属性
IUPAC Name |
(1S,2S)-1-azaniumyl-2-ethenylcyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-2-4-3-6(4,7)5(8)9/h2,4H,1,3,7H2,(H,8,9)/t4-,6+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALLMPFNVWUCGD-XINAWCOVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC1(C(=O)[O-])[NH3+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1C[C@]1(C(=O)[O-])[NH3+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-1-azaniumyl-2-ethenylcyclopropane-1-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-((2-[(4-Chlorophenyl)sulfonyl]ethyl)thio)ethan-1-ol](/img/structure/B69809.png)
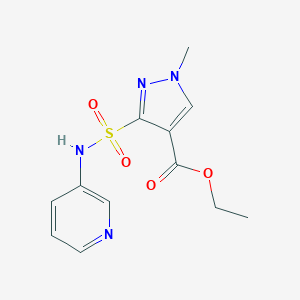
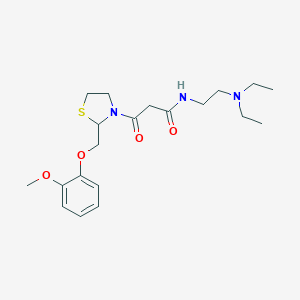
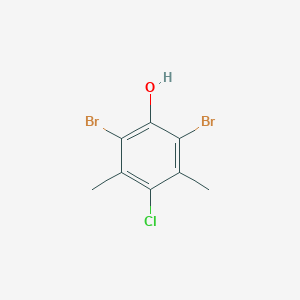
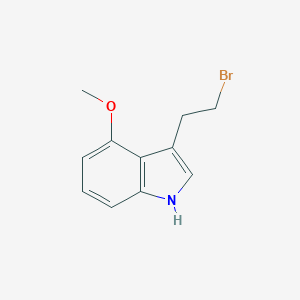
![20-Ethyl-6,7-difluoro-20-hydroxy-17-oxa-3,13-diazapentacyclo[11.9.0.02,11.04,9.015,21]docosa-1(22),2(11),3,5,7,9,15(21)-heptaene-14,18-dione](/img/structure/B69820.png)

